molecular formula C10H11ClN2O B2893097 2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile CAS No. 247199-97-9

2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile

Cat. No.: B2893097
CAS No.: 247199-97-9
M. Wt: 210.66
InChI Key: YRNSYBQFQLRCIC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile is an organic compound that features a nitrile group, an amino group, and a chlorophenoxy group attached to a propanenitrile backbone

Scientific Research Applications

2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

Research on similar compounds suggests potential antimicrobial and antiproliferative activities . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Future research could focus on further exploring the biological activities of “2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile” and its derivatives.

Mechanism of Action

Target of Action

Similar compounds are often used as laboratory chemicals for the synthesis of substances , suggesting that it may interact with a variety of molecular targets.

Biochemical Pathways

It’s possible that the compound could influence multiple pathways due to its potential role in substance synthesis .

Result of Action

Given its potential use in substance synthesis , it may have diverse effects depending on the context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile typically involves the reaction of 4-chlorophenol with 2-amino-2-methylpropanenitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromophenoxy)-2-methylpropanenitrile
  • 2-Amino-3-(4-fluorophenoxy)-2-methylpropanenitrile
  • 2-Amino-3-(4-methylphenoxy)-2-methylpropanenitrile

Uniqueness

2-Amino-3-(4-chlorophenoxy)-2-methylpropanenitrile is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-3-(4-chlorophenoxy)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-10(13,6-12)7-14-9-4-2-8(11)3-5-9/h2-5H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNSYBQFQLRCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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